2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid
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Overview
Description
2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of chlorine and fluorine atoms attached to the benzene ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, 3-chloro-4-fluorophenylboronic acid is coupled with 2-chlorobenzoic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various substituted benzoic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the carboxylic acid group.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Major Products Formed
Substituted Benzoic Acids: Formed through substitution reactions.
Carboxylates and Alcohols: Formed through oxidation and reduction reactions.
Scientific Research Applications
2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Used in the synthesis of polymers and other advanced materials.
Agricultural Chemistry: Explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a chlorofluorophenyl group.
3-Chloro-4-fluorophenylboronic acid: A precursor used in the synthesis of 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This combination of substituents can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-chloro-5-(3-chloro-4-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCPNQWWFAMXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690549 |
Source
|
Record name | 3',4-Dichloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-23-0 |
Source
|
Record name | 3',4-Dichloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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